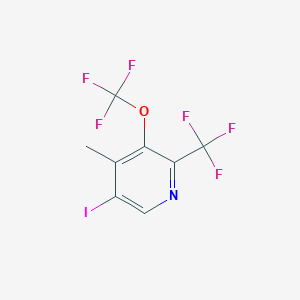
5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of the iodine atom at the 5-position of the pyridine ring.
Methylation: Addition of a methyl group at the 4-position.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 3-position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyridines, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic processes.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for biological studies.
Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique chemical properties.
Industry
Agrochemicals: Possible application in the development of pesticides or herbicides.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action for 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(trifluoromethyl)pyridine: Lacks the iodine and trifluoromethoxy groups.
5-Iodo-3-(trifluoromethoxy)pyridine: Lacks the methyl and trifluoromethyl groups.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups, along with the iodine atom, imparts unique electronic and steric properties to 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, making it distinct from other pyridine derivatives.
Propriétés
Formule moléculaire |
C8H4F6INO |
|---|---|
Poids moléculaire |
371.02 g/mol |
Nom IUPAC |
5-iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO/c1-3-4(15)2-16-6(7(9,10)11)5(3)17-8(12,13)14/h2H,1H3 |
Clé InChI |
PZRSWIKZCUEHLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1I)C(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
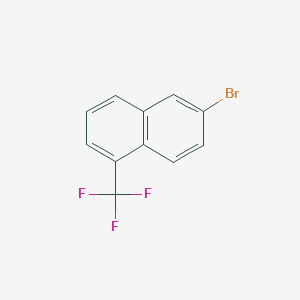
![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
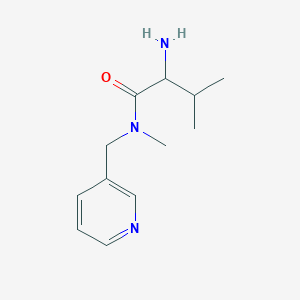
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)

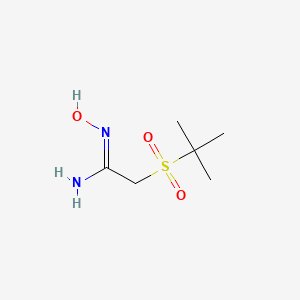
![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
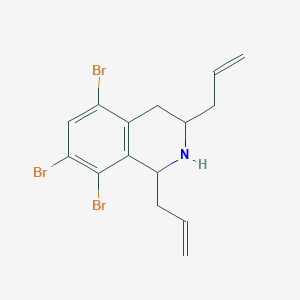
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
